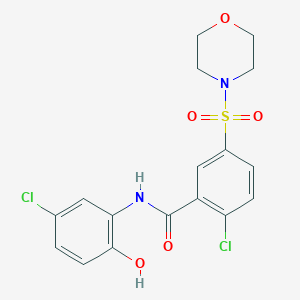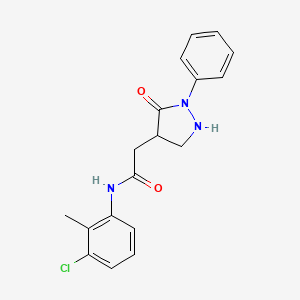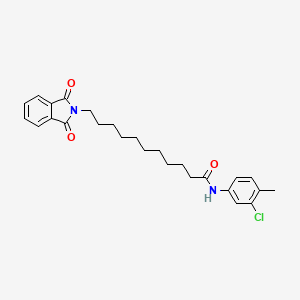![molecular formula C23H16N2O7 B11046728 3-(1,3-benzodioxol-5-yl)-N-(5-methyl-1,2-oxazol-3-yl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide](/img/structure/B11046728.png)
3-(1,3-benzodioxol-5-yl)-N-(5-methyl-1,2-oxazol-3-yl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-BENZODIOXOL-5-YL)-N-(5-METHYL-3-ISOXAZOLYL)-4-OXO-2,3-DIHYDRO-4H-FURO[3,2-C]CHROMENE-2-CARBOXAMIDE is a complex organic compound that features a unique combination of benzodioxole, isoxazole, and furochromene structures. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-BENZODIOXOL-5-YL)-N-(5-METHYL-3-ISOXAZOLYL)-4-OXO-2,3-DIHYDRO-4H-FURO[3,2-C]CHROMENE-2-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzodioxole Ring: This can be achieved by cyclization of catechol with dichloromethane under basic conditions.
Synthesis of the Isoxazole Ring: This involves the reaction of appropriate nitrile oxides with alkenes.
Construction of the Furochromene Core: This step involves the cyclization of a suitable precursor under acidic or basic conditions.
Coupling Reactions: The final step involves coupling the benzodioxole, isoxazole, and furochromene moieties using amide bond formation techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-BENZODIOXOL-5-YL)-N-(5-METHYL-3-ISOXAZOLYL)-4-OXO-2,3-DIHYDRO-4H-FURO[3,2-C]CHROMENE-2-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(1,3-BENZODIOXOL-5-YL)-N-(5-METHYL-3-ISOXAZOLYL)-4-OXO-2,3-DIHYDRO-4H-FURO[3,2-C]CHROMENE-2-CARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(1,3-BENZODIOXOL-5-YL)-N-(5-METHYL-3-ISOXAZOLYL)-4-OXO-2,3-DIHYDRO-4H-FURO[3,2-C]CHROMENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(1,3-BENZODIOXOL-5-YL)-2-METHYLPROPANOIC ACID
- 2-Oxiranecarboxylic acid, 3-(1,3-benzodioxol-5-yl)-, ethyl ester
- 2-(1,3-Benzodioxol-5-yl)ethanamine
Uniqueness
3-(1,3-BENZODIOXOL-5-YL)-N-(5-METHYL-3-ISOXAZOLYL)-4-OXO-2,3-DIHYDRO-4H-FURO[3,2-C]CHROMENE-2-CARBOXAMIDE is unique due to its combination of benzodioxole, isoxazole, and furochromene structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H16N2O7 |
|---|---|
Molecular Weight |
432.4 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-N-(5-methyl-1,2-oxazol-3-yl)-4-oxo-2,3-dihydrofuro[3,2-c]chromene-2-carboxamide |
InChI |
InChI=1S/C23H16N2O7/c1-11-8-17(25-32-11)24-22(26)21-18(12-6-7-15-16(9-12)29-10-28-15)19-20(31-21)13-4-2-3-5-14(13)30-23(19)27/h2-9,18,21H,10H2,1H3,(H,24,25,26) |
InChI Key |
CHWVVSGGUNLCRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2C(C3=C(O2)C4=CC=CC=C4OC3=O)C5=CC6=C(C=C5)OCO6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-fluorophenyl)-1H-naphtho[2,3-d][1,2,3]triazole-4,9-dione 2-oxide](/img/structure/B11046646.png)
![2-{2-[(2-chlorobenzyl)sulfanyl]-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B11046654.png)
![2-(Ethylsulfinyl)-8,8-dimethyl-8,9-dihydro[1,2,4]triazolo[5,1-c][1,2,4]benzotriazin-6-ol](/img/structure/B11046661.png)


![dimethyl 2-hydroxy-4-{(E)-2-[(4-methylphenyl)amino]ethenyl}pyridine-3,5-dicarboxylate](/img/structure/B11046685.png)
![4-[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one](/img/structure/B11046691.png)
![2-(10-amino-2-oxo-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)-N-(4-chlorophenyl)acetamide](/img/structure/B11046698.png)
![ethyl {4-[3-amino-1-(4-chlorophenyl)-3-oxopropyl]-5-oxo-2,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B11046704.png)
![3-[3-(Furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-5-phenyl-1,2-oxazole](/img/structure/B11046709.png)
![2-cyclohexyl-6-(2-hydroxyethyl)tetrahydro-5H-2,3,4a,6,7a-pentaazacyclopenta[cd]indene-1,4(2H,3H)-dione](/img/structure/B11046718.png)

![2-Methoxy-5-[4-(4-methoxyphenyl)-5-isoxazolyl]phenol](/img/structure/B11046724.png)
![3-(1,3-benzodioxol-5-yl)-N-(3,4-dichlorophenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide](/img/structure/B11046727.png)
